Icosabutate
描述
二十碳五烯酸丁酯是一种新型的结构工程化脂肪酸衍生物,由二十碳五烯酸衍生而来该化合物具有强大的抗炎和抗纤维化活性,使其成为治疗非酒精性脂肪性肝炎和其他脂质疾病的有希望的候选药物 .
作用机制
二十碳五烯酸丁酯通过靶向游离脂肪酸受体 4 发挥其作用,该受体在被称为枯否氏细胞的肝细胞中高度表达。激活该受体导致强大的抗炎和抗纤维化活性。 此外,二十碳五烯酸丁酯影响其他途径,如过氧化物酶体增殖物激活受体 α 和花生四烯酸级联,进一步促进其治疗效果 .
生化分析
Biochemical Properties
Icosabutate interacts with the GPR-120 receptor, which is highly expressed in Kupffer cells . This interaction results in potent anti-inflammatory activity. This compound also signals via other pathways such as PPAR-a and the arachidonic acid cascade, contributing to its anti-inflammatory and anti-fibrotic activity .
Cellular Effects
This compound has been shown to significantly reduce relevant markers of NASH (Non-alcoholic steatohepatitis) and fibrosis in patients . It also normalizes elevated liver enzymes in dyslipidemic patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GPR-120 receptor . This interaction leads to the activation of anti-inflammatory pathways and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
In a 52-week, multicenter, placebo-controlled, Phase 2b study (ICONA trial), this compound was shown to significantly reduce relevant markers of NASH and fibrosis over a period of 16 weeks .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been shown to improve glucose tolerance in insulin-resistant rodent models .
Metabolic Pathways
This compound is involved in key metabolic and inflammatory pathways in the liver, including the regulation of membrane and nuclear fatty acid receptors .
Transport and Distribution
This compound is an oral drug that is liver-targeted . It is designed to overcome the inherent limitations of unmodified fatty acids as oral drugs targeting metabolic and inflammatory pathways in the liver .
Subcellular Localization
Given that it is a liver-targeted drug, it is likely that it is localized in the liver cells where it exerts its effects .
准备方法
合成路线和反应条件
二十碳五烯酸丁酯是通过一系列化学反应合成的,这些反应对二十碳五烯酸进行了修饰。 结构修饰包括最大限度地减少酯化反应,以限制脂肪酸活化并掺入复杂脂质中 。具体的合成路线和反应条件是专有的,尚未公开。
工业生产方法
二十碳五烯酸丁酯的工业生产涉及在受控条件下进行大规模化学合成,以确保化合物的纯度和功效。 该过程包括严格的质量控制措施,以满足药品标准 .
化学反应分析
反应类型
二十碳五烯酸丁酯会发生多种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 该反应涉及添加氢或去除氧,导致形成还原衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤素等取代试剂。 这些反应通常在受控的温度和压力条件下进行,以确保达到预期的结果 .
形成的主要产物
这些反应形成的主要产物包括二十碳五烯酸丁酯的各种氧化、还原和取代衍生物,每种衍生物都具有独特的化学性质和潜在的治疗应用 .
科学研究应用
二十碳五烯酸丁酯具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究结构修饰对脂肪酸衍生物的影响。
生物学: 它被用于研究游离脂肪酸受体 4 在肝脏功能和炎症中的作用。
医学: 它正在被研究作为治疗非酒精性脂肪性肝炎、脂质疾病和其他代谢性疾病的潜在疗法。
工业: 它用于开发新型药物和治疗剂 .
相似化合物的比较
类似化合物
二十碳五烯酸: 具有抗炎特性的天然 ω-3 脂肪酸。
二十二碳六烯酸: 另一种具有类似抗炎作用的 ω-3 脂肪酸。
艾拉布拉诺: 用于治疗非酒精性脂肪性肝炎的双重过氧化物酶体增殖物激活受体 α 和 δ 激动剂。
二十碳五烯酸丁酯的独特性
二十碳五烯酸丁酯的独特性在于其结构修饰,该修饰最大限度地减少了酯化反应,并限制了脂肪酸活化和掺入复杂脂质中。 这种修饰增强了其肝脏靶向作用,并降低了过氧化风险,使其比其天然对应物更有效的治疗剂 .
属性
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
Record name | Icosabutate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosabutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSABUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。